methyl 3-[8-(diphenylmethylene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate
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Overview
Description
Methyl 3-[8-(diphenylmethylene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is notable for its intricate structure, which includes a benzoate group and a methanoisoindol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[8-(diphenylmethylene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate typically involves multiple steps. One common method involves the reaction of methyl benzoate with a suitable precursor under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process may include steps such as esterification, purification, and crystallization to achieve high purity and yield. The use of automated systems and advanced analytical techniques ensures consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[8-(diphenylmethylene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol or aldehyde.
Substitution: The benzoate group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for esterification and hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
Methyl 3-[8-(diphenylmethylene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-[8-(diphenylmethylene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, which may interact with specific pathways in biological systems. The compound’s structure allows it to bind to certain proteins, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar functional groups but lacking the complex methanoisoindol structure.
Ethyl benzoate: Another ester with a similar benzoate group but different alkyl chain.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group on the benzoate ring, leading to different reactivity and applications.
Uniqueness
Methyl 3-[8-(diphenylmethylene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate is unique due to its complex structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C30H23NO4 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
methyl 3-(10-benzhydrylidene-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate |
InChI |
InChI=1S/C30H23NO4/c1-35-30(34)20-13-8-14-21(17-20)31-28(32)26-22-15-16-23(27(26)29(31)33)25(22)24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-17,22-23,26-27H,1H3 |
InChI Key |
KFESUTYCOAGCAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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